Octadecanoic acid, 9-(sulfooxy)-, monosodium salt
CAS No.: 68964-56-7
Cat. No.: VC17021778
Molecular Formula: C18H35NaO6S
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68964-56-7 |
|---|---|
| Molecular Formula | C18H35NaO6S |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | sodium;1-carboxyheptadecan-8-yl sulfate |
| Standard InChI | InChI=1S/C18H36O6S.Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1 |
| Standard InChI Key | LBBMGWMTZMVZCT-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt (CAS: 68964-56-7, 14350-75-5) has the molecular formula C₁₈H₃₅NaO₆S and a molar mass of 402.5 g/mol. Discrepancies in CAS registry numbers arise from isomeric variations and nomenclature conventions, though the core structure remains consistent: a saturated 18-carbon chain with a sulfate ester group at position 9.
Structural Representation:
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SMILES:
CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+] -
InChIKey:
LBBMGWMTZMVZCT-UHFFFAOYSA-M
The sulfooxy group enhances water solubility compared to unmodified octadecanoic acid, which is inherently hydrophobic.
Physicochemical Properties
Key properties derived from experimental and theoretical data include:
| Property | Value | Source |
|---|---|---|
| Melting Point | ~200°C | |
| Boiling Point | >300°C (at atmospheric pressure) | |
| Water Solubility | High (due to ionic group) | |
| Vapor Pressure | Negligible (<1 × 10⁻⁶ mmHg) | |
| Density | ~1.1 g/cm³ (estimated) | – |
The compound decomposes above 100°C during synthesis, necessitating controlled reaction conditions. Its amphiphilic nature is quantified by a hydrophilic-lipophilic balance (HLB) value typical of anionic surfactants (~40).
Synthesis and Manufacturing
Sulfonation of Octadecanoic Acid
The synthesis involves two primary steps:
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Sulfation: Reaction of octadecanoic acid with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfooxy group.
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Neutralization: Treatment with sodium hydroxide to form the monosodium salt.
Reaction temperatures are maintained below 100°C to prevent backbone degradation. Yields depend on the purity of starting materials and stoichiometric ratios.
Industrial-Scale Production
Large-scale manufacturing employs continuous stirred-tank reactors (CSTRs) with SO₃ gas as the sulfonating agent. Post-synthesis purification involves:
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Neutralization: To pH 7–8 using NaOH.
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Crystallization: Isolation via solvent evaporation or antisolvent addition.
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Drying: Spray-drying to obtain a free-flowing powder.
Functional Properties and Mechanisms
Surfactant Behavior
The compound reduces surface tension at the oil-water interface (~30 mN/m at 0.1% concentration). Its critical micelle concentration (CMC) is approximately 0.5 mM, enabling micelle formation that solubilizes hydrophobic substances.
Mechanism of Action:
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Adsorption: The hydrophobic tail aligns at nonpolar surfaces, while the sulfooxy group interacts with water.
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Emulsification: Stabilizes oil-in-water emulsions by forming protective interfacial layers.
Stability and Reactivity
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Thermal Stability: Decomposes above 300°C, releasing SOₓ gases.
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Hydrolysis: Stable in neutral pH but hydrolyzes in strongly acidic (pH < 2) or alkaline (pH > 10) conditions .
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Oxidation: Resistant to oxidative degradation due to saturated hydrocarbon chain.
Applications in Industry and Academia
Personal Care Products
Used in shampoos, creams, and lotions as an emulsifier (5–10% w/w). Enhances texture and prevents phase separation.
Pharmaceuticals
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Drug Delivery: Forms micelles for hydrophobic drug encapsulation (e.g., paclitaxel).
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Topical Formulations: Improves skin permeation of active ingredients.
Industrial Uses
| Application | Function | Concentration |
|---|---|---|
| Textile Processing | Wetting agent | 1–2% |
| Metalworking Fluids | Corrosion inhibitor | 0.5–1% |
| Agricultural Adjuvants | Spray droplet stabilizer | 0.1–0.5% |
Comparative Analysis with Related Compounds
Sodium Butyl Oleate Sulfate
A structurally analogous compound (CAS: 42808-36-6 ) with a butyl ester group. Key differences:
| Property | 9-(Sulfooxy) Derivative | Butyl Ester Variant |
|---|---|---|
| Molecular Weight | 402.5 g/mol | 459.64 g/mol |
| Solubility | Water-soluble | Oil-soluble |
| Applications | Pharmaceuticals | Industrial detergents |
The butyl ester variant exhibits higher lipid solubility, making it suitable for heavy-duty cleaning .
Sulfonated Oleic Acid (EPA Compound)
While sulfonated oleic acid (CAS: 68443-05-0 ) shares a similar backbone, it contains a sulfonic acid (-SO₃H) group instead of a sulfate ester. This difference confers:
Future Research Directions
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Biological Interactions: Mechanistic studies on cellular membrane interactions.
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Green Synthesis: Development of solvent-free sulfonation methods.
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Advanced Drug Delivery: Exploration of stimuli-responsive micelles.
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